molecular formula C6H4(COOCH3)2<br>C10H10O4<br>C10H10O4 B492978 Dimethyl terephthalate CAS No. 120-61-6

Dimethyl terephthalate

Cat. No.: B492978
CAS No.: 120-61-6
M. Wt: 194.18g/mol
InChI Key: WOZVHXUHUFLZGK-UHFFFAOYSA-N
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Description

Dimethyl terephthalate is an organic compound with the formula C₆H₄(COOCH₃)₂. It is the diester formed from terephthalic acid and methanol. This compound appears as a white solid that melts to give a distillable colorless liquid. This compound is primarily used in the production of polyesters, including polyethylene terephthalate, polytrimethylene terephthalate, and polybutylene terephthalate .

Mechanism of Action

Target of Action

Dimethyl terephthalate (DMT) is an organic compound formed from terephthalic acid and methanol . It is known to interact with various neural structures involved in controlling brain functions . These structures, which serve as the primary targets of DMT, play a crucial role in the onset of neurological disorders at the intracellular level .

Mode of Action

DMT is an endocrine-disrupting chemical that can induce neurological disorders . It interferes with nuclear receptors in the neural structures, leading to dysregulation of the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which are crucial for the neurodevelopmental process . This interaction results in changes in hormone synthesis, transport, and metabolism .

Biochemical Pathways

The biochemical pathway of DMT degradation involves the transformation of DMT to monomethyl terephthalate (MMTP) and then to terephthalic acid (TA) . This process is facilitated by various microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of DMT is significant as it plays a role in the recycling of waste polyethylene terephthalate (PET), a common plastic material .

Pharmacokinetics

Information on the pharmacokinetics of DMT, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently limited. It is known that dmt is a white solid that melts to give a distillable colorless liquid , suggesting that its physical state can influence its bioavailability.

Result of Action

The result of DMT’s action is primarily observed in the context of its degradation and the subsequent effects on the environment. The degradation of DMT contributes to the recycling of PET waste, thereby reducing environmental pollution . On a molecular level, DMT’s interaction with nuclear receptors in neural structures can lead to changes in hormone balance, potentially inducing neurological disorders .

Action Environment

The action of DMT is influenced by various environmental factors. For instance, its degradation and recycling are facilitated by the presence of specific microorganisms in the environment . Moreover, DMT’s persistence and detection in various environmental media have become significant issues in recent decades due to its resistance to degradation and widespread use in industry . These environmental factors can influence the action, efficacy, and stability of DMT.

Biochemical Analysis

Biochemical Properties

Dimethyl terephthalate is transformed by various strains of bacteria isolated from different environments. For instance, Variovorax paradoxus T4 and Sphingomonas yanoikuyae DOS01, isolated from deep-ocean sediments, are capable of transforming this compound . The biochemical pathway of this compound degradation involves hydrolysis of diester and monoester in the initial steps .

Cellular Effects

The effects of this compound on cells are largely due to its transformation into other compounds. For instance, Sphingomonas yanoikuyae DOS01 transforms this compound to monomethyl terephthalate without further degradation .

Molecular Mechanism

The molecular mechanism of this compound degradation involves the action of specific esterases that cleave the two identical carboxylic ester groups of phthalate diester . This process is carried out by highly specific esterases of the same bacteria in the environment .

Temporal Effects in Laboratory Settings

The degradation of this compound by bacteria such as Variovorax paradoxus T4 and Sphingomonas yanoikuyae DOS01 has been studied in laboratory settings . Over time, these bacteria are able to transform this compound into other compounds .

Metabolic Pathways

The metabolic pathway of this compound degradation involves the hydrolysis of diester and monoester in the initial steps . This process is carried out by highly specific esterases of the same bacteria in the environment .

Transport and Distribution

It is known that this compound can be transformed by bacteria into other compounds, which may have different transport and distribution properties .

Subcellular Localization

It is known that this compound can be transformed by bacteria into other compounds, which may have different subcellular localizations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl terephthalate can be synthesized through two primary methods:

    Direct Esterification: This method involves the esterification of terephthalic acid with methanol.

    Witten Process: This multistep process involves the oxidation of p-xylene to produce methyl p-toluate, which is then further oxidized and esterified with methanol.

Industrial Production Methods: The industrial production of this compound typically follows the Witten process due to its efficiency in producing high-purity this compound. The crude ester mixture obtained from the oxidation and esterification steps is distilled to remove heavy boilers and residues, followed by crystallization to purify the this compound .

Chemical Reactions Analysis

Types of Reactions: Dimethyl terephthalate undergoes various chemical reactions, including:

    Hydrolysis: This reaction converts this compound to terephthalic acid and methanol.

    Hydrogenation: Selective hydrogenation of this compound can produce 1,4-cyclohexane dicarboxylate, an important intermediate and monomer.

Common Reagents and Conditions:

    Hydrolysis: Zinc acetate as a catalyst, carried out in a batch reactor.

    Hydrogenation: Potassium-modified nickel catalysts, conducted under controlled conditions to achieve high selectivity and conversion rates.

Major Products:

    Hydrolysis: Terephthalic acid and methanol.

    Hydrogenation: 1,4-cyclohexane dicarboxylate.

Comparison with Similar Compounds

Dimethyl terephthalate is similar to other terephthalate esters, such as:

Uniqueness: this compound is unique in its versatility as a precursor for various polyesters and its significant role in industrial applications. Its ability to undergo selective hydrogenation to produce valuable intermediates further highlights its importance in chemical synthesis .

Properties

IUPAC Name

dimethyl benzene-1,4-dicarboxylate
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InChI

InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3
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InChI Key

WOZVHXUHUFLZGK-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC
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Molecular Formula

C10H10O4, Array
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DSSTOX Substance ID

DTXSID0020498
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Molecular Weight

194.18 g/mol
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Physical Description

Dimethyl terephthalate appears as white solid or heated colorless liquid. Has no odor. Liquid solidifies in cool water. Solid and liquid sink in water. (USCG, 1999), Dry Powder; Pellets or Large Crystals, Colorless solid; [Hawley] White solidified mass; [MSDSonline], WHITE FLAKES.
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Boiling Point

572 °F at 760 mmHg (sublimes) (NTP, 1992), 288 °C
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Flash Point

308 °F (NTP, 1992), 141 °C, 146 °C OC, 308 °F (153 °C) (Open cup), 141 °C c.c.
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Solubility

less than 1 mg/mL at 55 °F (NTP, 1992), Soluble in ether and hot alcohol, Soluble in chloroform; slightly soluble in ethanol. methanol, 0.3 G/ML IN HOT WATER, In water, 19 mg/L at 25 °C, Solubility in water at 13 °C: very poor
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Density

1.2 at 68 °F 1.08 at 145 °C (liquid) (USCG, 1999) - Denser than water; will sink, 1.075 g/cu cm at 141 °C, 1.2 g/cm³
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Vapor Density

6.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.5
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Vapor Pressure

16 mmHg at 212 °F ; 140 mmHg at 302 °F (NTP, 1992), 0.01 [mmHg], 1.06X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 2.5 °C: 1.4
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Mechanism of Action

... The composition of the bladder calculi from the DMT treated /rats/ ... was primarily calcium and terephthalic acid (TPA) with 5-7% protein. Phosphate levels were low, in contrast to bladder calculi from animals treated directly with terephthalic acid. ... An acidic urinary pH was believed to have induced the hypercalciuria, a characteristic of urolithiasis in man. The higher urinary concentrations of TPA from DMT in the diet (when compared to similar dietary concentrations of TPA) explained the higher incidence of urinary calculi from the DMT diets than from comparable levels of TPA in the diet. Urinary phosphate levels were decreased in the animals consuming the DMT diet and explained why phosphate was present only at very low levels in the bladder calculi in those animals. ... Weanling rats are probably more sensitive to the induction of bladder calculi than adults due to their very high feed consumption rates relative to body weight.
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Color/Form

Colorlesss crystals, NEEDLES FROM ETHER

CAS No.

120-61-6
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Melting Point

284 to 288 °F (NTP, 1992), 141 °C, Heat of fusion at melting point = 3.1630X10+7 J/kmol, 140 °C
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Record name DIMETHYL TEREPHTHALATE
Source Hazardous Substances Data Bank (HSDB)
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Record name DIMETHYL TEREPHTHALATE
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Following the general procedure of Example 1 for the preparation of the diacid chloride, 10.31 parts of terephthalic acid were added to a mixture of 10.57 parts pyridine and 14.5 parts phosgene in 200 parts dry 1,2-dichloroethane at 25° to 30° C. The ratio of equivalents of pyridine base/COOH acid group was 1.08. After carrying out the reaction and esterifying the resulting diacid chloride by the procedure described in Example 1, a 95% yield of theory of dimethyl terephthalate was obtained corresponding to a 95% yield of theory of terephthaloyl chloride formed initially in the reaction.
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diacid chloride
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Synthesis routes and methods II

Procedure details

Following the general procedure of Example 9, a slurry of 7.13 parts terephthalic acid in 80 parts dry dichloromethane was added to a mixture of 6.93 parts pyridine and 9.35 parts phosgene in 210 parts dry dichloromethane at 25° to 30° C. The ratio of equivalents of pyridine base/COOH acid group was 1.02. After carrying out the reaction and esterifying the resulting diacid chloride by the procedure as described in Example 1, there was obtained a 94.2% yield of theory of dimethyl terephthalate corresponding to a 94.2% yield of terephthaloyl chloride formed initially in the reaction.
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Synthesis routes and methods III

Procedure details

Following the general procedure of Example 1 for the preparation of the diacid chloride, 9.06 parts of terephthalic acid were added to a mixture of 11.82 parts of 4-methylpyridine and 14.1 parts phosgene in 200 parts dry dichloromethane at 25° to 30° C. The ratio of equivalents of methylpyridine base/COOH acid group was 1.16. After carrying out the reaction and esterifying the resulting diacid chloride by the procedure described in Example 1, a 100% yield of dimethyl terephthalate was obtained corresponding to a quantitive yield of terephthaloyl chloride formed initially in the reaction.
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Synthesis routes and methods IV

Procedure details

Following the general procedure of Example 9, a slurry of 8.28 parts terephthalic acid in 80 parts dry dichloromethane was added to a stirred mixture of 8.72 parts pyridine and 10.84 parts phosgene in 210 parts dry dichloromethane at 24° to 30° C. The ratio of equivalents of pyridine base/COOH acid groups was 1.10. After carrying out the reaction and esterifying the resulting diacid chloride by the procedure described in Example 1, there was obtained a 100% yield of dimethyl terephthalate, corresponding to a 100% yield of terephthaloyl chloride, formed initially in the reaction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl terephthalate
Reactant of Route 2
Dimethyl terephthalate
Reactant of Route 3
Reactant of Route 3
Dimethyl terephthalate
Reactant of Route 4
Reactant of Route 4
Dimethyl terephthalate
Reactant of Route 5
Reactant of Route 5
Dimethyl terephthalate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dimethyl terephthalate
Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data of dimethyl terephthalate?

A1: this compound has the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol []. Spectroscopically, it exhibits characteristic peaks in various techniques. For instance, Micro-Raman Spectroscopy can be used to characterize the anisotropic nature of DMT crystals, offering insights into the product's purity [].

Q2: How does the presence of this compound affect the properties of polystyrene?

A2: When used as a plasticizer in polystyrene films, DMT influences the thermal degradation behavior. Thermogravimetric analysis reveals that the inclusion of DMT accelerates photodegradation at higher temperatures compared to pure polystyrene films [].

Q3: What is the impact of incorporating castor oil into copolyesters containing this compound?

A3: Adding castor oil as a soft segment to this compound-based copolyesters enhances flexibility and lowers the glass transition temperature. This modification results in improved elongation but reduced stress at break [].

Q4: How does litharge (lead monoxide) function as a catalyst in the production of polyethylene terephthalate?

A4: Litharge serves as both an ester interchange and a polymerization catalyst in the production of polyethylene terephthalate. It effectively accelerates the reaction between ethylene glycol and this compound and minimizes the unwanted dimerization of ethylene glycol, leading to a higher quality homopolymer [].

Q5: Can antimony oxalate be used as a catalyst in polyethylene terephthalate production?

A5: Yes, antimony oxalate effectively catalyzes the polycondensation step in polyethylene terephthalate production, whether through the transesterification of ethylene glycol with this compound or the direct esterification of ethylene glycol with terephthalic acid [].

Q6: What is the role of zinc acetate in the transesterification of this compound with ethylene glycol?

A6: Zinc acetate acts as a catalyst in this reaction, facilitating the formation of bis-2-hydroxyethyl terephthalate, the monomer for polyethylene terephthalate. The efficiency of this process is influenced by factors like reactor residence time, the molar ratio of ethylene glycol to this compound, and the concentration of zinc acetate [].

Q7: How do different heterogeneous catalysts compare in the transesterification of this compound with 2-ethylhexanol?

A7: The effectiveness of catalysts like lead acetate, cadmium acetate, zinc acetate, mercury acetate, and others has been investigated for this reaction. Notably, hydrated cadmium acetate and sulfated zirconia demonstrate high reactivity, achieving significant conversion of methyl ester groups [].

Q8: How is computational modeling used to study the transesterification of this compound with ethylene glycol?

A8: Researchers utilize mathematical models, such as the e-NTU method and molecular species models, to simulate and understand the kinetics of the transesterification reaction in various reactor setups. These models help predict conversion rates, oligomer concentrations, and the impact of reaction conditions [, ].

Q9: How does this compound contribute to self-discharge in lithium-ion batteries?

A9: DMT, a breakdown product of polyethylene terephthalate often found in battery components, acts as a redox shuttle molecule. It undergoes redox reactions within the battery's operating voltage range, leading to self-discharge and reduced capacity [].

Q10: What is the occupational exposure limit for this compound?

A10: The Japanese Society for Occupational Health recommends an occupational exposure limit of 8 mg/m3 for this compound based on animal studies. These studies indicated that exposure to higher concentrations (86.4 mg/m3) caused adverse effects like nose rubbing and blinking in rats [].

Q11: What are the toxicological effects of this compound ingestion in rats?

A11: Studies on rats revealed that ingestion of DMT leads to specific changes in urinary ions, including hypercalciuria and urinary acidosis. This is attributed to the extensive metabolism of DMT to terephthalic acid within the rats' systems [].

Q12: Is this compound carcinogenic?

A12: A bioassay on F344 rats and B6C3F1 mice showed no significant increase in tumor incidence upon administering DMT in feed, even at relatively high doses (2,500 or 5,000 ppm) for 103 weeks. While acknowledging the possibility of insufficient dosage for maximum test sensitivity, the study concluded that DMT was not carcinogenic under those specific conditions [].

Q13: Can microorganisms degrade this compound and its isomer, dimethyl isophthalate?

A13: Research indicates that certain bacteria isolated from mangrove sediment can degrade both DMT and DMI. Notably, DMT degradation was observed to be more efficient than DMI degradation, suggesting a potential for bioremediation strategies [].

Q14: What are the methods for recycling polyethylene terephthalate (PET)?

A14: PET recycling can be accomplished through mechanical or chemical means. While mechanical recycling is more common, chemical recycling, such as methanolysis, offers the advantage of producing high-quality recycled PET suitable for infinite recyclability [].

Q15: How does the TereCycle plant contribute to PET recycling?

A15: The TereCycle project proposes a plant design for depolymerizing contaminated PET waste via methanolysis. This process breaks down PET into its monomers, this compound and ethylene glycol, which can then be purified and reused to create new PET, promoting a circular economy [].

Q16: What are some historical milestones in the development of terephthalic acid and this compound production?

A16: Since the last major report in 1990, while no entirely new processes for terephthalic acid or this compound have been commercialized, significant improvements have been made to existing technologies. These advancements, often proprietary, focus on enhancing efficiency and reducing environmental impact [].

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